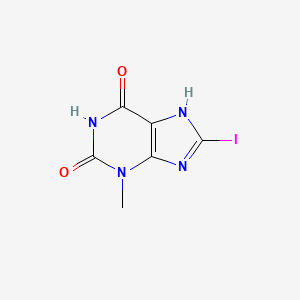
(R)-1-(2-Bromopyridin-4-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromopyridin-4-YL)ethan-1-amine is a chiral amine compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-4-YL)ethan-1-amine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction reaction, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for ®-1-(2-Bromopyridin-4-YL)ethan-1-amine may involve large-scale bromination and chiral amine introduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromopyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Imines or nitriles.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Bromopyridin-4-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromopyridin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for strong binding interactions, while the chiral amine group can modulate the activity of the target. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromopyridin-4-YL)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(2-Chloropyridin-4-YL)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(2-Fluoropyridin-4-YL)ethan-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-1-(2-Bromopyridin-4-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where chiral specificity and halogen interactions are crucial.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
PTAVZIWHCHMOFY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Br)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)

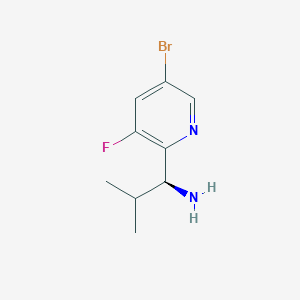
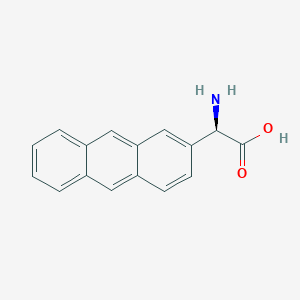
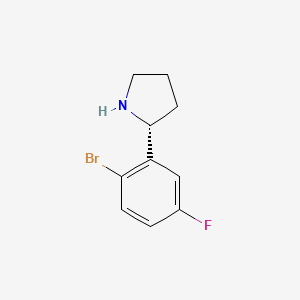
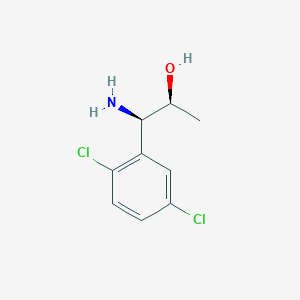

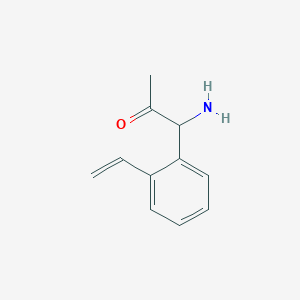
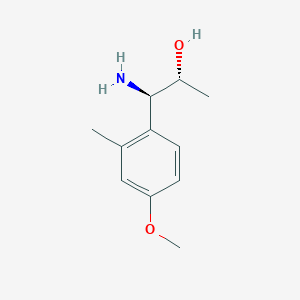


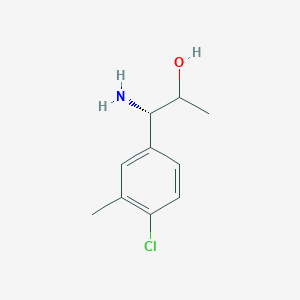
![Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
